Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is characterized by a unique pyrrolo-pyridine structure, featuring a methoxy group at the 5-position and a carboxylate group at the 2-position. The molecular formula of this compound is CHNO, with a molecular weight of approximately 206.20 g/mol. Its structural configuration allows it to interact with various biological targets, particularly as an inhibitor of specific kinases implicated in cancer pathways.
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is classified under heterocyclic compounds, which are compounds containing rings made up of at least one atom that is not carbon. This compound's classification falls within the category of pyridine derivatives, known for their diverse biological activities. It has been studied for its potential as an anticancer agent due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. This reaction facilitates the formation of the carboxylate group while maintaining the integrity of the pyrrolo-pyridine structure.
Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques, including crystallization and chromatography, are employed to obtain the compound in high purity.
The molecular structure of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is defined by the following characteristics:
The structure features a methoxy group that significantly influences its biological activity by enhancing interactions with target proteins through hydrogen bonding and hydrophobic interactions.
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes several types of chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions, showcasing the compound's versatility in synthetic chemistry.
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate exhibits its biological effects primarily through inhibition of specific kinases involved in cell signaling pathways. By interacting with ATP-binding sites in these kinases, it modulates various biochemical pathways that can lead to antiproliferative effects in cancer cells. The compound's ability to form significant interactions with target proteins enhances its potential as a therapeutic agent against certain types of cancer.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 206.20 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
The physical properties indicate that methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is soluble in organic solvents, which is typical for heterocyclic compounds. Its stability allows for various applications in laboratory settings without significant degradation under standard conditions .
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications across different scientific fields:
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 29546-55-2) features a fused heterocyclic system with a pyrrole ring bonded to a pyridine moiety. Its molecular formula is C₁₀H₁₀N₂O₃ (MW: 206.20 g/mol), containing two distinct functional groups: a methyl ester at C2 and a methoxy substituent at C5 of the pyridine ring [1] [4]. The SMILES notation O=C(C1=CC2=NC(OC)=CC=C2N1)OC precisely encodes this arrangement, while the InChIKey (SHVFIZNVOPHROP-UHFFFAOYSA-N) serves as a unique cryptographic identifier for database searches [4] [7].
The "[3,2-b]" notation specifies the ring fusion pattern: the pyrrole nitrogen (position 1) bonds to pyridine's C3, while pyrrole's C2 bonds to pyridine's C2. This topology creates an electron-rich system ideal for π-stacking interactions, distinguishing it from isomeric frameworks like pyrrolo[2,3-c]pyridine (CAS: 17288-36-7) [3] [5]. The ester group enhances synthetic versatility, enabling downstream derivatization via hydrolysis or amidation.
Table 1: Comparative Nomenclature of Pyrrolopyridine Isomers
Compound Name | CAS Number | Ring Fusion | Key Substituents |
---|---|---|---|
Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 29546-55-2 | [3,2-b] | 2-COOCH₃, 5-OCH₃ |
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | 17288-33-4 | [3,2-b] | 2-COOH, 5-OCH₃ |
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 17288-36-7 | [2,3-c] | 2-COOH, 5-OCH₃ |
Pyrrolopyridines emerged as "aza-indole" analogs in the 1970s–1980s, with CAS registrations like 29546-55-2 signaling early synthetic exploration. Their complexity hindered widespread adoption until advances in heterocyclic synthesis (e.g., transition-metal-catalyzed cyclizations) enabled efficient production [5] [9]. Commercial availability began in the 2000s, with suppliers like Enamine offering the methyl ester at 95% purity for drug discovery applications [2] [7].
The scaffold gained prominence with the 2020 FDA approval of fostemsavir, an anti-HIV prodrug containing a 5-methoxy-pyrrolo[3,2-b]pyridine core. This validated the scaffold's capacity for target binding and pharmacokinetic optimization [9]. Today, global suppliers distribute derivatives from US, European, and Asian hubs, reflecting their integration into pharmaceutical pipelines [1] [4] [7].
This scaffold demonstrates exceptional versatility in modulating disease-relevant targets:
Table 2: Key gp120 Interactions Enabled by Pyrrolo[3,2-b]pyridine Core
Residue | Interaction Type | Biological Significance |
---|---|---|
Asp113 | H-bond (pyrrolopyridine NH) | Anchors scaffold to Phe43 cavity |
Trp427 | π-stacking (benzoyl group) | Stabilizes envelope conformation |
Phe382 | Hydrophobic packing | Disrupts gp120 conformational flexibility |
The scaffold’s synthetic flexibility allows strategic modifications: Hydrolysis of the C2 ester yields carboxylic acids for conjugation, while the C5 methoxy can be demethylated to a phenolic handle for further elaboration. These features enable rapid generation of structure-activity relationship (SAR) libraries targeting diverse proteins [4] [5].
Table 3: Representative Commercial Suppliers of Methyl 5-Methoxy-1H-Pyrrolo[3,2-b]pyridine-2-carboxylate
Supplier | Purity | Shipping Locations | Available Quantities |
---|---|---|---|
BLD Pharm | Not specified | US, Germany, Global | Temporarily out of stock |
Enamine (via Sigma Aldrich) | 95% | Ukraine (global shipping) | 0.05g–10g |
AiFChem | 95% | Not specified | 100mg–10g |
ShaChem | 95% | Not specified | 0.05g–10g |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2